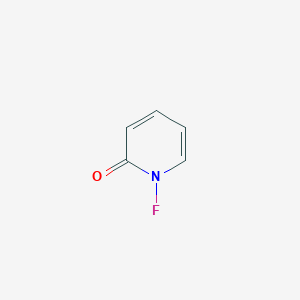
1-Fluoropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoropyridin-2(1H)-one is a fluorinated heterocyclic compound with a pyridine ring structure. It is characterized by the presence of a fluorine atom at the 1-position and a keto group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoropyridin-2(1H)-one can be synthesized through several methods. One common approach involves the fluorination of pyridin-2(1H)-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced fluorination techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoropyridin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridinones.
Oxidation: Pyridine N-oxides.
Reduction: 1-Fluoropyridin-2-ol.
Aplicaciones Científicas De Investigación
1-Fluoropyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, replacing hydrogen or hydroxyl groups to enhance metabolic stability.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoropyridin-2(1H)-one involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors. The keto group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These interactions can modulate pathways involved in inflammation, cell proliferation, and other physiological processes.
Comparación Con Compuestos Similares
2-Fluoropyridine: Lacks the keto group, making it less reactive in certain nucleophilic substitution reactions.
1-Chloropyridin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.
1-Fluoro-3-pyridone: Fluorine at a different position, affecting its electronic distribution and reactivity.
Uniqueness: 1-Fluoropyridin-2(1H)-one’s combination of a fluorine atom and a keto group at specific positions provides unique reactivity and interaction profiles. This makes it a valuable compound in synthetic chemistry and drug design, offering distinct advantages over its analogs.
Propiedades
Número CAS |
84694-62-2 |
|---|---|
Fórmula molecular |
C5H4FNO |
Peso molecular |
113.09 g/mol |
Nombre IUPAC |
1-fluoropyridin-2-one |
InChI |
InChI=1S/C5H4FNO/c6-7-4-2-1-3-5(7)8/h1-4H |
Clave InChI |
BANWBNLRSDINSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


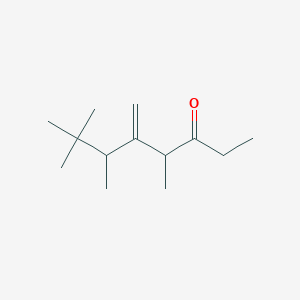



![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)
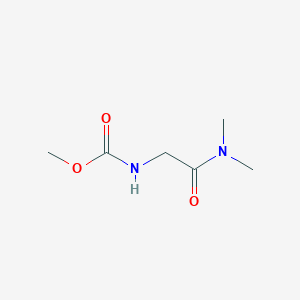

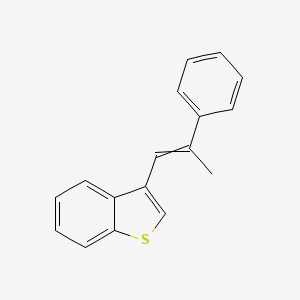
![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
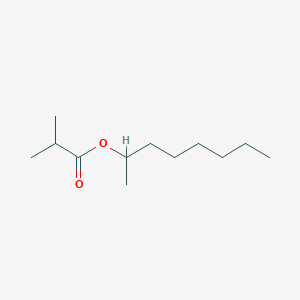

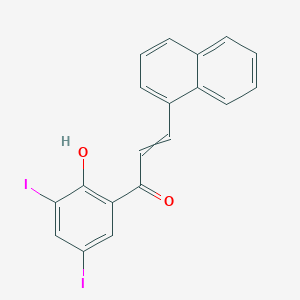
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/no-structure.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
